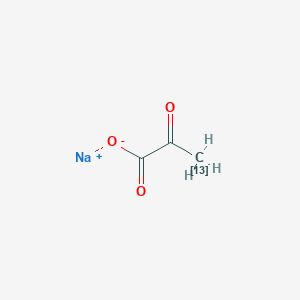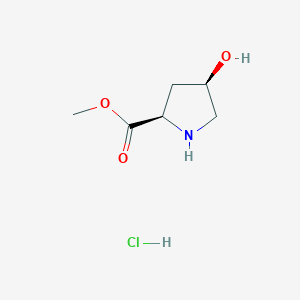
1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as AAPH and is used as a free radical generator in various biochemical and physiological studies. AAPH is synthesized through a simple method, and its mechanism of action has been extensively studied.
Wirkmechanismus
AAPH generates free radicals through a thermal decomposition reaction. The reaction proceeds through the homolytic cleavage of the N-N bond, resulting in the formation of two radicals. These radicals can then react with various biomolecules, leading to oxidative damage. AAPH has been shown to generate both hydroxyl and alkoxyl radicals, which can react with lipids, proteins, and DNA.
Biochemical and Physiological Effects:
AAPH-induced oxidative stress has been shown to have various biochemical and physiological effects. It can lead to lipid peroxidation, DNA damage, and protein oxidation. AAPH has also been shown to induce apoptosis in various cell types. Additionally, AAPH-induced oxidative stress has been linked to various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
AAPH has several advantages for lab experiments. It is easy to synthesize, stable, and generates free radicals quickly and efficiently. Additionally, AAPH has a well-established mechanism of action, which makes it an ideal model compound for studying oxidative stress. However, AAPH has some limitations. It is a relatively non-specific free radical generator, which can lead to oxidative damage to various biomolecules. Additionally, AAPH-induced oxidative stress may not accurately reflect the oxidative stress that occurs in vivo.
Zukünftige Richtungen
There are several future directions for AAPH research. One area of interest is the development of more specific free radical generators that can target specific biomolecules. Additionally, AAPH can be used to study the antioxidant activity of various compounds, and future research can focus on identifying new antioxidants that can protect against AAPH-induced oxidative stress. Furthermore, AAPH can be used to study the role of oxidative stress in various diseases, and future research can focus on developing novel therapies that target oxidative stress.
Conclusion:
In conclusion, AAPH is a widely used free radical generator in scientific research. Its synthesis method is straightforward, and its mechanism of action has been extensively studied. AAPH-induced oxidative stress has various biochemical and physiological effects and has been linked to various diseases. While AAPH has several advantages for lab experiments, it also has limitations, and future research can focus on developing more specific free radical generators and identifying new antioxidants that can protect against AAPH-induced oxidative stress.
Synthesemethoden
AAPH can be synthesized through a simple method that involves the reaction of 1-acetyl-2-bromo-1-phenylethane with hydrazine hydrate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of AAPH. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
AAPH is widely used in scientific research as a free radical generator. It is commonly used to induce oxidative stress in cells and tissues, which can be used to study various biochemical and physiological processes. AAPH is also used as a model compound for studying the antioxidant activity of various compounds. It has been used in studies related to lipid peroxidation, DNA damage, and protein oxidation.
Eigenschaften
CAS-Nummer |
112825-06-6 |
|---|---|
Produktname |
1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazine |
Molekularformel |
C11H16N2O |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
N'-(1-phenylpropan-2-yl)acetohydrazide |
InChI |
InChI=1S/C11H16N2O/c1-9(12-13-10(2)14)8-11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
YAAVQSVNUBYLQQ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NNC(=O)C |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NNC(=O)C |
Synonyme |
1-acetyl-2-(1-methyl-2-phenylethyl)hydrazine 1-AMPEH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



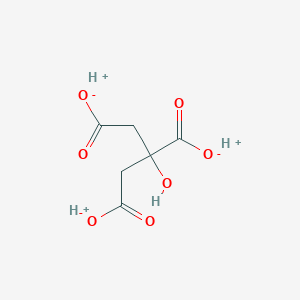
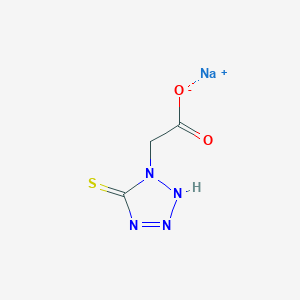

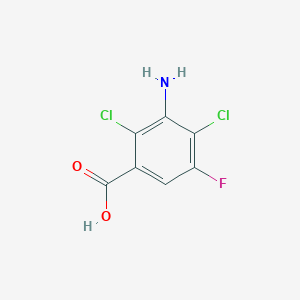


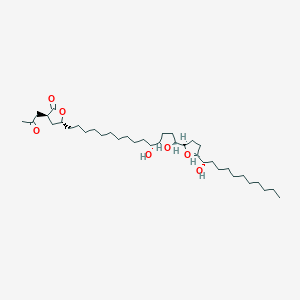
![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)
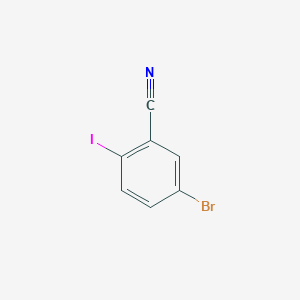
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)


